1-Chloroethyl Cyclohexyl Carbonate
Overview
Description
Synthesis Analysis
Research on related compounds, such as 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, shows the formation of 2-chloroethanol through chemical degradation under physiological conditions, suggesting a pathway involving the loss of the N-3 hydrogen as a proton, leading to the formation of isocyanate and 2-chloroethyldiazene hydroxide intermediates (Reed et al., 1975). Additionally, synthesis methods for related carbonates from cyclohexene oxide and carbon dioxide have been explored, showing effective catalysis and conversion rates (Yang et al., 2015).
Molecular Structure Analysis
The molecular structure of similar nitrosoureas has been determined by x-ray diffraction, revealing significant asymmetry in carbon-nitrogen bonds and a chair conformation for the cyclohexyl ring, which may influence the reactivity and properties of closely related carbonate compounds (Smith et al., 1978).
Chemical Reactions and Properties
Alkylation and carbamoylation intermediates observed in the degradation of nitrosoureas suggest that related carbonate compounds might undergo similar reactions, producing alkylating species and potentially forming carbamate structures (Reed & May, 1975). These reactions are crucial for understanding the chemical behavior and potential applications of 1-chloroethyl cyclohexyl carbonate.
Physical Properties Analysis
Studies on related compounds, such as trichloroethyl carbonate, offer insights into the solubility, crystallinity, and pharmacological comparisons, suggesting that similar carbonates may share these physical characteristics, which are essential for their application in various fields (Caldwell et al., 1967).
Chemical Properties Analysis
The reactivity of dimethyl carbonate (DMC) and its use as an eco-friendly alternative for methylation and carbonylation processes provide a framework for understanding the chemical properties of related carbonate compounds. DMC's tunable reactivity, depending on temperature, suggests that 1-chloroethyl cyclohexyl carbonate might also exhibit versatile chemical behaviors under different conditions (Tundo & Selva, 2002).
Scientific Research Applications
Pharmacokinetics and Biotransformation : The compound's absorption, distribution, excretion, and biotransformation were studied in various animals. It was found to be lipid-soluble and rapidly degraded in plasma, primarily excreted by kidneys, with significant biliary secretion and reabsorption. This research is crucial for understanding the drug's behavior in living organisms (Oliverio et al., 1970).
Chemical Degradation and Alkylating Properties : Studies on the chemical degradation of the compound have indicated the formation of various degradation products, including 2-chlorethanol, acetaldehyde, and vinyl chloride. The findings suggest the formation of an alkylating species, possibly as a 2-chloroethyl carbonium ion (Reed et al., 1975).
Binding to Cellular Components : Research has shown that the compound binds to proteins in cell nuclei, particularly modifying histones. This interaction is important for understanding the molecular mechanism of the compound's action (Woolley et al., 1976).
Interaction with Nucleic Acids and Proteins : The compound's interaction with nucleic acids and proteins was studied, revealing extensive binding to proteins but negligible binding to nucleic acids. This may reflect a dual capacity of the drug for modifying cellular proteins and nucleic acids (Cheng et al., 1972).
Synthesis for Radiopharmaceuticals : The compound has been used in the synthesis of radiopharmaceuticals. For instance, a study described the synthesis of a new orally active cephalosporin labeled with carbon-14 (Watanabe et al., 1988).
Molecular Structure Analysis : Understanding the molecular structure of related compounds, such as MeCCNU, helps in the development of effective antitumor agents (Smith et al., 1978).
Clinical Studies in Cancer Treatment : Clinical tolerance and effectiveness of related compounds, such as 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, were explored in cancer patients, highlighting its potential in anticancer therapy (Hansen et al., 1971).
Safety And Hazards
1-Chloroethyl Cyclohexyl Carbonate is classified as a dangerous substance. It causes severe skin burns and eye damage (H314), and is a combustible liquid (H227) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
properties
IUPAC Name |
1-chloroethyl cyclohexyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO3/c1-7(10)12-9(11)13-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZWFHWHTYZZLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)OC1CCCCC1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459428 | |
Record name | 1-Chloroethyl Cyclohexyl Carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloroethyl Cyclohexyl Carbonate | |
CAS RN |
99464-83-2 | |
Record name | 1-Chloroethyl cyclohexyl carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99464-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloro-1-ethylcyclohexyl carbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099464832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloroethyl Cyclohexyl Carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | chloro-1-ethylcyclohexyl carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.994 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Carbonic acid, 1-chloroethyl cyclohexyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.204 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.